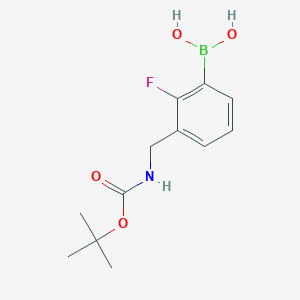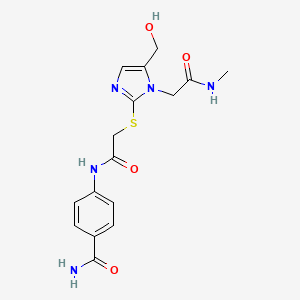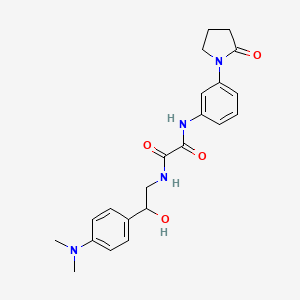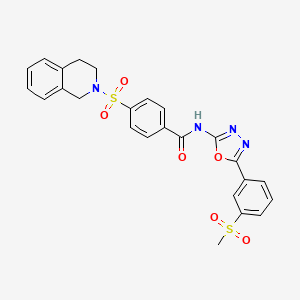![molecular formula C14H19N3O B2536958 2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol CAS No. 1374506-02-1](/img/structure/B2536958.png)
2-[4-(4-Aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol is an organic compound that features a pyrazole ring substituted with an aminobenzyl group and an ethanol moiety
Wissenschaftliche Forschungsanwendungen
2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Target of action
It is used as a starting material to synthesize other organic compounds .
Pharmacokinetics
It is soluble in alcohol, ether, and benzene, and partially soluble in water . This could influence its absorption and distribution in the body.
Action environment
The compound is stable, but sensitive to air and light . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as exposure to light and air.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction, where an appropriate benzyl halide reacts with the pyrazole derivative.
Attachment of the Ethanol Moiety: The ethanol group can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group on the benzyl ring can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Various electrophiles can be used for substitution reactions, such as alkyl halides and acyl chlorides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzyl alcohol: A simpler compound with similar functional groups but lacking the pyrazole ring.
2-Aminobenzyl alcohol: Another related compound with an amino group on the benzyl ring but without the pyrazole ring.
3,5-Dimethylpyrazole: A compound with a similar pyrazole ring but lacking the aminobenzyl and ethanol groups.
Uniqueness
2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-[4-[(4-aminophenyl)methyl]-3,5-dimethylpyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-14(11(2)17(16-10)7-8-18)9-12-3-5-13(15)6-4-12/h3-6,18H,7-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCFPYJFIAVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Fluorophenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2536875.png)
![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B2536876.png)



![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)
![2-[3-(benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2536889.png)


![1-methyl-2-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2536894.png)

